molecular formula C16H15N3O4S B2686098 2,6-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide CAS No. 941878-55-3

2,6-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide

Cat. No.: B2686098
CAS No.: 941878-55-3
M. Wt: 345.37
InChI Key: DNXVKLRGAUAFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-chloro-4-(6-chloro-1,3-benzothiazol-2-yl)phenyl]-1,2-dimethyl-1H-imidazole-4-sulfonamide” is a chemical compound with the molecular formula C20H14Cl2N2O2S2 . It’s a derivative of benzothiazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, molecules were synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the retrieved information. It is known to be a solid , but other properties such as melting point, boiling point, solubility, etc., are not specified.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of benzothiazole derivatives, including compounds related to N-[3-chloro-4-(6-chloro-1,3-benzothiazol-2-yl)phenyl]-1,2-dimethyl-1H-imidazole-4-sulfonamide, has been a focus of chemical research. Studies have explored chlorosulfonation reactions involving benzothiazole, leading to various sulfonyl chlorides and sulfonamides. These reactions are significant for developing new synthetic routes and understanding the chemical behavior of benzothiazole derivatives. The research has implications for synthesizing novel compounds with potential applications in different fields, including medicinal chemistry and material science (Cremlyn et al., 1992).

Anticonvulsant Activity

Research on benzothiazole coupled sulfonamide derivatives, which share a structural resemblance with the compound , has shown promising anticonvulsant activity. This indicates the potential of these compounds in developing new therapeutic agents for treating epilepsy. Computational studies alongside experimental evaluations have identified specific compounds exhibiting significant anticonvulsant effects, highlighting the role of the benzothiazole and sulfonamide motifs in interacting with biological targets (Khokra et al., 2019).

Antimicrobial and Antioxidant Activities

Benzothiazole sulfonamide derivatives have also been explored for their antimicrobial and antioxidant properties. Such studies are crucial for discovering new compounds capable of combating microbial infections and oxidative stress, which are significant concerns in public health. Research has demonstrated that certain sulfonamide derivatives exhibit significant activity against a range of microbial strains, offering insights into designing new antimicrobial agents with potential applications in treating infectious diseases (Badgujar et al., 2018).

Radiosensitizing and Anticarcinogenic Potential

The development of radiosensitizers is a critical area of research in cancer therapy. Studies on imidazo[2,1-b][1,3]benzothiazole derivatives, structurally related to N-[3-chloro-4-(6-chloro-1,3-benzothiazol-2-yl)phenyl]-1,2-dimethyl-1H-imidazole-4-sulfonamide, have revealed their potential as effective radiosensitizers. These compounds have shown significant in vitro anticancer activity against various cancer cell lines, indicating their potential in enhancing the efficacy of radiotherapy in cancer treatment (Majalakere et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given that similar benzothiazole derivatives have shown promising anti-inflammatory and analgesic activities . Additionally, more detailed studies on its physical and chemical properties, as well as safety profile, would be beneficial.

Properties

IUPAC Name

2,6-dimethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-13(15(21)19-7-8-24-16(19)17-9)18-14(20)12-10(22-2)5-4-6-11(12)23-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXVKLRGAUAFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.